(E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide
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Overview
Description
(E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide is an organic compound characterized by the presence of a fluorophenyl group and a hydroxyimino functional group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide typically involves the reaction of 2-fluoroaniline with ethyl oxalyl chloride to form an intermediate, which is then treated with hydroxylamine hydrochloride to yield the desired product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis process with appropriate modifications to ensure safety and efficiency is a common approach in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The hydroxyimino group can be reduced to form an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxyimino group can form hydrogen bonds with target proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(4-fluorophenyl)-2-(hydroxyimino)acetamide
- (E)-N-(3-fluorophenyl)-2-(hydroxyimino)acetamide
Uniqueness
(E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide is unique due to the position of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. The specific arrangement of functional groups also contributes to its distinct chemical and physical properties.
Properties
IUPAC Name |
(2E)-N-(2-fluorophenyl)-2-hydroxyiminoacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O2/c9-6-3-1-2-4-7(6)11-8(12)5-10-13/h1-5,13H,(H,11,12)/b10-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJRKAMDQGMILD-BJMVGYQFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=NO)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=N/O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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